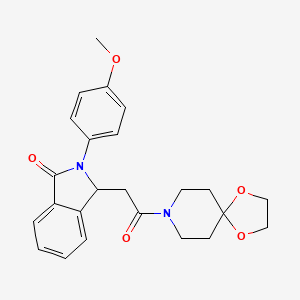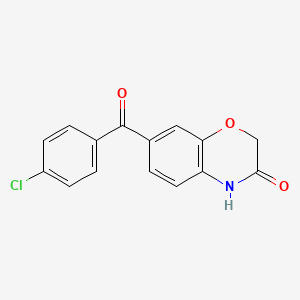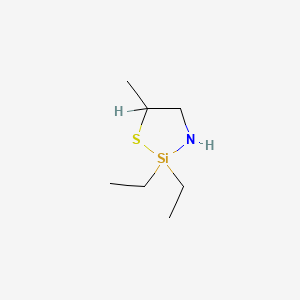
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is a chemical compound with the molecular formula C7H17NSSi. It is a member of the silacyclopentane family, which are cyclic compounds containing silicon, nitrogen, and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylmethylsilane with a thia-aza precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different silacyclopentane derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different silacyclopentane derivatives .
Scientific Research Applications
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon, nitrogen, and sulfur atoms can form bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Silacyclopentane: A simpler analog without the diethyl and methyl substitutions.
Thia-aza-silacyclopentane: Compounds with different substituents on the silicon, nitrogen, and sulfur atoms.
Uniqueness
2,2-Diethyl-5-methyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
84260-33-3 |
|---|---|
Molecular Formula |
C7H17NSSi |
Molecular Weight |
175.37 g/mol |
IUPAC Name |
2,2-diethyl-5-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C7H17NSSi/c1-4-10(5-2)8-6-7(3)9-10/h7-8H,4-6H2,1-3H3 |
InChI Key |
AEVGJAKGAJDTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(NCC(S1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


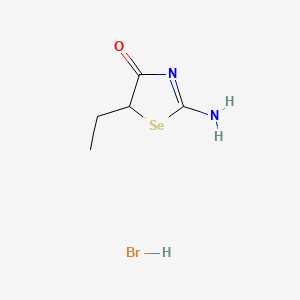
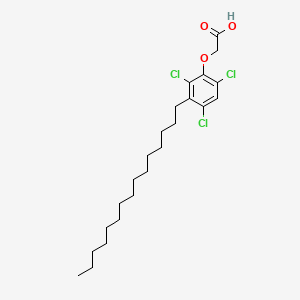
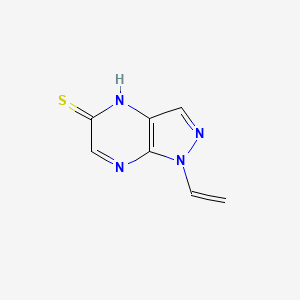

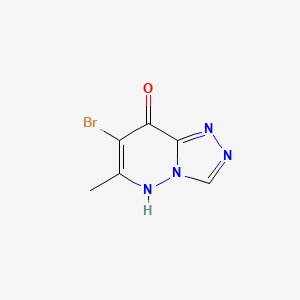
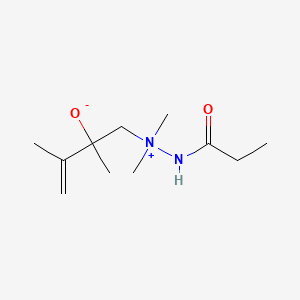



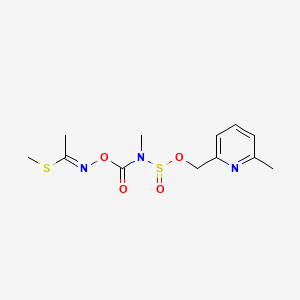
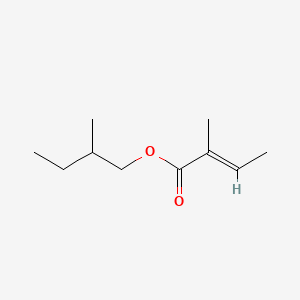
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
